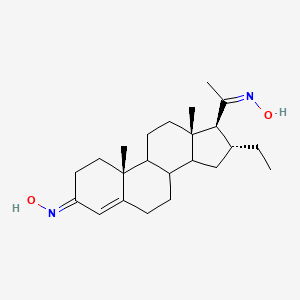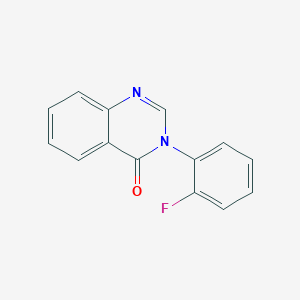![molecular formula C18H10Cl2N2O2 B15009927 2-(4-amino-3,5-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15009927.png)
2-(4-amino-3,5-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-amino-3,5-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3,5-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the initial formation of the benzoisoquinoline core, followed by the introduction of the amino and dichlorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3,5-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced forms.
Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
2-(4-amino-3,5-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Research into its potential therapeutic effects includes its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(4-amino-3,5-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, whether in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3,5-dichlorophenyl)-ethanone
- 3,5-dichloro-4-aminoacetophenone
Uniqueness
Compared to similar compounds, 2-(4-amino-3,5-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its benzoisoquinoline core, which imparts unique chemical properties and reactivity. This structural feature allows for more diverse applications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H10Cl2N2O2 |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-(4-amino-3,5-dichlorophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10Cl2N2O2/c19-13-7-10(8-14(20)16(13)21)22-17(23)11-5-1-3-9-4-2-6-12(15(9)11)18(22)24/h1-8H,21H2 |
InChI Key |
ZBABQZJNDCGKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC(=C(C(=C4)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15009854.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonic acid](/img/structure/B15009870.png)
![(5E)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15009882.png)

![(5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15009887.png)

![ethyl (2Z)-7-methyl-3-oxo-2-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15009895.png)
![4-benzyl-3-[(2,5-dichlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B15009898.png)


![4-[(2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15009918.png)
![1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 2-bromobenzoate](/img/structure/B15009930.png)
![4-(3-{[N-benzyl-N'-(4-chlorophenyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B15009932.png)
![methyl 3-[(4-chlorophenyl)carbonyl]-4-(diphenylmethoxy)-2-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B15009938.png)
